molecular formula C25H24N2O4 B2615352 2-cyclohexyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883955-52-0

2-cyclohexyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2615352
CAS No.: 883955-52-0
M. Wt: 416.477
InChI Key: SSZCSKOAMAQRGX-UHFFFAOYSA-N
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Description

2-cyclohexyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and minimize side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-cyclohexyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclohexyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione can be compared with other chromeno[2,3-d]pyrimidine derivatives.
  • Compounds with similar structures include 2-cyclohexyl-8-methoxy-3-(phenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione and 2-cyclohexyl-8-methoxy-3-(m-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-cyclohexyl-8-methoxy-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-15-8-10-17(11-9-15)27-23(16-6-4-3-5-7-16)26-24-21(25(27)29)22(28)19-13-12-18(30-2)14-20(19)31-24/h8-14,16H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZCSKOAMAQRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C(=O)C4=C(O3)C=C(C=C4)OC)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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